Benzo[d]thiazol-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone
Description
Benzo[d]thiazol-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a benzothiazole ring, a thiophene ring, and a piperidine moiety, making it a unique and versatile molecule.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-(4-thiophen-2-ylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c20-17(16-18-13-4-1-2-5-15(13)22-16)19-9-7-12(8-10-19)14-6-3-11-21-14/h1-6,11-12H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLIIAKXMYZWII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone typically involves the coupling of substituted 2-amino benzothiazoles with various reagents. One common method involves the reaction of 2-amino benzothiazole with 4-(thiophen-2-yl)piperidine in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance the yield and purity of the final product while reducing the reaction time and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole derivatives: Compounds with similar benzothiazole structures but different substituents.
Thiophene derivatives: Compounds containing thiophene rings with various functional groups.
Piperidine derivatives: Compounds with piperidine moieties and different substituents.
Uniqueness
Benzo[d]thiazol-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone is unique due to its combination of benzothiazole, thiophene, and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in medicinal chemistry and other fields.
Biological Activity
Benzo[d]thiazol-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone is a complex organic compound known for its diverse biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a unique structure combining a benzothiazole ring , a thiophene ring , and a piperidine moiety . This structural diversity contributes to its varied biological activities, making it a subject of interest in pharmaceutical research.
| Component | Description |
|---|---|
| Chemical Formula | C₁₇H₁₆N₂O₂S₂ |
| Molecular Weight | 344.5 g/mol |
| CAS Number | 1396674-36-4 |
Synthesis Methods
The synthesis of this compound typically involves the coupling of substituted 2-amino benzothiazoles with thiophene derivatives. Common methods include:
- Conventional Synthesis : Using solvents like ethanol or methanol under heating conditions.
- Microwave-Assisted Synthesis : Enhances yield and purity while reducing reaction time.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of Cell Proliferation : Studies show significant cytotoxic effects on various cancer cell lines.
- Mechanisms of Action : Involves modulation of apoptotic pathways and interference with cell cycle progression.
For example, one study reported that derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating potent activity.
Acetylcholinesterase Inhibition
Compounds with similar structures have demonstrated promising acetylcholinesterase (AChE) inhibitory activity, which is crucial for developing treatments for Alzheimer's disease. The compound's ability to inhibit AChE could lead to therapeutic applications in neurodegenerative disorders.
| Compound | IC50 (µM) |
|---|---|
| 4-(benzo[d]thiazole) phenols | 2.7 |
| Benzo[d]thiazol-2-yl(4-(thiophen) | TBD |
Study on Benzothiazole Derivatives
A study published in Molecules investigated a series of benzothiazole derivatives for their biological activity against AChE. The synthesized compounds showed significant inhibition rates, suggesting their potential as therapeutic agents for Alzheimer's disease treatment .
Anticancer Research
Another research effort focused on evaluating the cytotoxic effects of benzothiazole derivatives against gastric adenocarcinoma cells. The results indicated that certain derivatives had higher toxicity compared to conventional drugs like Paclitaxel, showcasing their potential as effective anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
